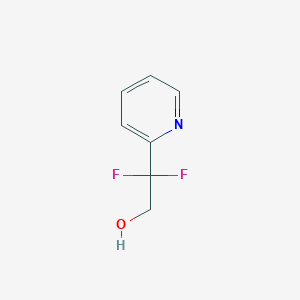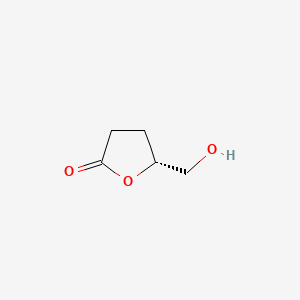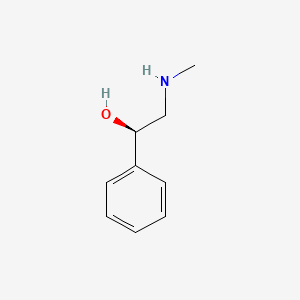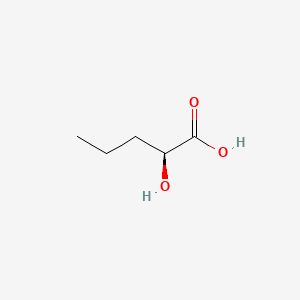
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Overview
Description
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 267875-65-0 . It has a molecular weight of 159.14 . The IUPAC name for this compound is 2,2-difluoro-2-(2-pyridinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is 1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a solid at room temperature .Scientific Research Applications
Palladium-Catalyzed Reactions
2,2-Difluoro-2-(pyridin-2-YL)ethanol is used in palladium-catalyzed reactions to substitute chloro moieties with a 2-pyridylmethyl group. This process is significant in the synthesis of various organic compounds and has applications in pharmaceuticals and materials science .
Anti-Fibrotic Activity
Research has indicated potential for 2,2-Difluoro-2-(pyridin-2-YL)ethanol in the investigation of anti-fibrotic activity. Anti-fibrotic compounds are important in treating diseases that involve organ fibrosis, such as liver cirrhosis or pulmonary fibrosis .
Synthesis of Nickel (II) Acetate
This compound is utilized in the preparation of mononuclear nickel (II) acetate, which is a precursor for various nickel catalysts used in industrial chemical processes .
Analytical and Biochemical Research
Due to its unique properties, 2,2-Difluoro-2-(pyridin-2-YL)ethanol is also used in analytical and biochemical research for the development of new analytical methods and biochemical studies .
Organic Synthesis
The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-heteroatom bonds which are pivotal in constructing complex organic molecules .
Pharmaceutical Intermediates
It is also employed as an intermediate in the synthesis of pharmaceuticals, where it can be used to introduce fluorine atoms into drug molecules, enhancing their metabolic stability and bioavailability .
Material Science
In material science, this compound can be used to modify surface properties of materials or as a building block for creating new polymeric materials with desired physical properties .
Catalysis
Lastly, 2,2-Difluoro-2-(pyridin-2-YL)ethanol finds application in catalysis, particularly in facilitating reactions that require specific steric environments or electronic characteristics .
MilliporeSigma - 2-Pyridineethanol MDPI - Synthesis of Novel 2-(Pyridin-2-yl) MilliporeSigma - 2,2-Difluoro-2-(pyridin-2-yl)ethanol RSC - Catalyst-free synthesis
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyridin-2-YL)ethanol | |
CAS RN |
267875-65-0 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)



